molecular formula C29H32Cl4N8 B8181790 4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

Cat. No.: B8181790
M. Wt: 634.4 g/mol
InChI Key: YZUYSRPCHBGSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride involves multiple steps. One common method includes the reaction of tris(4-carbamimidoylphenyl)methylbenzenecarboximidamide with hydrochloric acid to form the tetrahydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions are common, where one or more functional groups in the compound are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride can be compared with other similar compounds, such as:

The uniqueness of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride lies in its specific structure and the presence of the tetrahydrochloride groups, which influence its chemical behavior and applications.

Properties

IUPAC Name

4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N8.4ClH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYSRPCHBGSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl4N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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